molecular formula C17H21N3O4 B11996275 N'-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

N'-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11996275
M. Wt: 331.4 g/mol
InChI Key: JJYSUOLWDMWLIZ-UHFFFAOYSA-N
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Description

N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The unique structure of this compound, which includes a quinoline core, contributes to its diverse range of applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the acylation of anthranilic acid esters followed by cyclization. One common method involves the use of monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the intermediate anilides . Subsequent cyclization under base-catalyzed conditions yields the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide.

Chemical Reactions Analysis

Types of Reactions

N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce various hydroquinoline derivatives.

Mechanism of Action

The mechanism of action of N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can inhibit enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission . This inhibition can result in increased levels of neurotransmitters, affecting various physiological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the heptanoyl and carbohydrazide groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

N'-heptanoyl-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C17H21N3O4/c1-2-3-4-5-10-13(21)19-20-17(24)14-15(22)11-8-6-7-9-12(11)18-16(14)23/h6-9H,2-5,10H2,1H3,(H,19,21)(H,20,24)(H2,18,22,23)

InChI Key

JJYSUOLWDMWLIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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